molecular formula C8H8BrNO2 B2480465 2-Bromo-1,5-dimethyl-3-nitrobenzene CAS No. 90434-14-3

2-Bromo-1,5-dimethyl-3-nitrobenzene

Cat. No.: B2480465
CAS No.: 90434-14-3
M. Wt: 230.061
InChI Key: LOWKZDXVWHSOMU-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dimethyl-3-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO2 . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,5-dimethyl-3-nitrobenzene using bromine or a brominating agent like dibromohydantoin in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the same bromination reaction but is optimized for large-scale production with efficient heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1,5-dimethyl-3-nitrobenzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dimethyl-3-nitrobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom forms a sigma complex with the benzene ring, leading to the formation of a benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparison with Similar Compounds

  • 2-Bromo-1,3-dimethyl-5-nitrobenzene
  • 5-Bromo-1,2-dimethyl-3-nitrobenzene
  • 2,3-Dimethyl-5-bromonitrobenzene

Comparison: 2-Bromo-1,5-dimethyl-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties such as boiling point, melting point, and solubility, as well as different reactivity in chemical reactions .

Properties

IUPAC Name

2-bromo-1,5-dimethyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWKZDXVWHSOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2,4-dimethyl-6-nitroaniline (5 g, 30.12 mmol) in water (38 mL) was added HBr (15 mL, 40%). The mixture was heated to reflux for 10 minutes and then cooled to 0° C. A solution of NaNO2 (2.07 g) in water (12 mL) was added dropwise with cooling. The mixture was stirred for 30 minutes and then added slowly to a stirred mixture of CuBr (4.33 g) in HBr (12 mL) and water (23 mL) at RT. The reaction mixture was stirred at RT for 30 minutes, heated to reflux for 3 hours, and then steam distilled. The distillate was extracted with DCM (3×30 mL), washed with aqueous saturated NaHCO3 and saturated NaCl, and concentrated to give the title compound as a solid (1.8 g, 26%). 1H NMR (400 MHz, CDCl3) δ ppm 7.26 (1H, s), 7.17 (1H, s), 2.39 (3H, s), 2.27 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
4.33 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
23 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
26%

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